molecular formula C19H22N2O6S B5230265 methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No.: B5230265
M. Wt: 406.5 g/mol
InChI Key: WBHBCYAEBURXEH-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Alanyl Derivative: This step involves the reaction of 4-methoxyphenylamine with methylsulfonyl chloride to form N-(4-methoxyphenyl)-N-(methylsulfonyl)amine.

    Coupling with Benzoic Acid Derivative: The alanyl derivative is then coupled with methyl 2-aminobenzoate under suitable conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nitration would introduce a nitro group onto the aromatic ring.

Scientific Research Applications

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can be compared with similar compounds such as:

    Methyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate: This compound has a chlorine atom instead of a methoxy group, which may affect its reactivity and biological activity.

    Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: This compound has a glycine residue instead of an alanyl residue, which may influence its binding properties and mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(18(22)20-17-8-6-5-7-16(17)19(23)27-3)21(28(4,24)25)14-9-11-15(26-2)12-10-14/h5-13H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBCYAEBURXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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